19-Hydroxygrindelic acid

描述

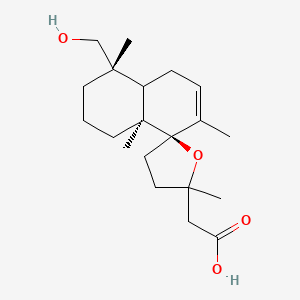

Structure

3D Structure

属性

分子式 |

C20H32O4 |

|---|---|

分子量 |

336.5 g/mol |

IUPAC 名称 |

2-[(4S,8R,8aS)-4-(hydroxymethyl)-2',4,7,8a-tetramethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid |

InChI |

InChI=1S/C20H32O4/c1-14-6-7-15-17(2,13-21)8-5-9-19(15,4)20(14)11-10-18(3,24-20)12-16(22)23/h6,15,21H,5,7-13H2,1-4H3,(H,22,23)/t15?,17-,18?,19+,20-/m1/s1 |

InChI 键 |

DJSOIWVYQLXAFK-IIJMLMANSA-N |

手性 SMILES |

CC1=CCC2[C@@](CCC[C@@]2([C@@]13CCC(O3)(C)CC(=O)O)C)(C)CO |

规范 SMILES |

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)CO |

同义词 |

19-hydroxygrindelic acid |

产品来源 |

United States |

Natural Abundance and Botanical Origin of 19 Hydroxygrindelic Acid

Identification of Plant Genera and Species as Natural Sources

Scientific analysis has identified several plant species as natural sources of 19-Hydroxygrindelic acid. These primarily belong to the genera Grindelia and Chrysothamnus, both of which are members of the Asteraceae family.

The genus Grindelia, commonly known as gumweed, is a significant source of this compound. The compound is found in the resinous exudate that coats the leaves and flower heads of these plants. usda.govnhaa.org.au Several species within this genus have been identified as containing this and other related grindelic acids.

Grindelia integrifolia : Also known as Puget Sound gumweed, this species is found in wet meadows and marshlands. wikipedia.orgmountpisgaharboretum.org It is a perennial herb that can grow up to 100 cm tall and is characterized by its yellow flower heads. wikipedia.org

Grindelia chiloensis : This shrubby gumweed is native to Chile and Argentina and is adapted to arid environments. wikipedia.org It is notable for its high resin content, which can constitute up to 25% of the dried leaf weight. wikipedia.org

Grindelia nana : Commonly referred to as Idaho gumplant or Idaho gumweed, this species is native to western North America and thrives in dry habitats. wikipedia.orgklamathsiskiyouseeds.com It is a perennial herb with heights ranging from 20 centimeters to one meter. wikipedia.org

Grindelia camporum : Known as Great Valley gumplant, this species is native to California and Baja California. wikipedia.org It is a hardy plant that often grows in disturbed areas like roadsides and can reach heights of over 2 meters. wikipedia.org

Grindelia pulchella : Research on the essential oils of Grindelia species has included investigations into various members of the genus, contributing to the broader understanding of their chemical constituents. mdpi.com

Below is a table summarizing the occurrence of this compound within select Grindelia species.

| Species | Common Name | Native Region |

| Grindelia integrifolia | Puget Sound gumweed | Pacific Northwest (North America) wikipedia.org |

| Grindelia chiloensis | Shrubby gumweed | Central and southern Chile, Argentina wikipedia.org |

| Grindelia nana | Idaho gumplant | Western North America wikipedia.org |

| Grindelia camporum | Great Valley gumplant | California and Baja California wikipedia.org |

| Grindelia pulchella | Argentina mdpi.com |

The genus Chrysothamnus also contains species that produce this compound.

Chrysothamnus nauseosus : Commonly known as rubber rabbitbrush, this shrub is widespread throughout western North America. pfaf.orgmissouribotanicalgarden.org It is a significant source of various secondary metabolites, including diterpenoids like this compound. researchgate.net

Geographic Distribution and Ecological Habitats of Source Plants

The plants that produce this compound are typically adapted to arid and semi-arid environments.

Grindelia chiloensis is native to the Patagonian steppe zones of Chile and Argentina. wikipedia.org This region is characterized by dry, sandy, and rocky conditions. sib.gob.ar The plant is a successful colonizer of disturbed areas, such as roadsides. wikipedia.org

Chrysothamnus nauseosus , or rubber rabbitbrush, has a broad distribution across western North America, from Canada to California. pfaf.org It inhabits a variety of dry, open areas including plains, valley bottoms, foothills, and mountains. missouribotanicalgarden.orgusda.gov This species is well-adapted to poor, alkaline, and saline soils and can tolerate drought. pfaf.org It is often found in habitats alongside sagebrush and in pinyon-juniper woodlands. missouribotanicalgarden.orgusda.gov

The following table details the geographical distribution and typical habitats of these source plants.

| Plant Species | Geographic Distribution | Ecological Habitats |

| Grindelia chiloensis | Patagonian steppe of Chile and Argentina wikipedia.org | Arid, sandy, and rocky regions; disturbed areas wikipedia.orgsib.gob.ar |

| Chrysothamnus nauseosus | Western North America (Canada to California) pfaf.org | Dry, open plains, valleys, foothills, mountains; tolerates poor, alkaline, and saline soils missouribotanicalgarden.orgusda.gov |

Role as a Secondary Metabolite within Plant Systems

This compound is classified as a secondary metabolite. Unlike primary metabolites, which are essential for basic survival, secondary metabolites fulfill a variety of other functions that help the plant interact with its environment. nih.gov

The resinous exudates of Grindelia and Chrysothamnus species, which contain this compound, are believed to play a protective role for the plant. wikipedia.org These compounds can act as a defense mechanism against herbivores and pathogens. nih.gov The production of such secondary metabolites is often a response to environmental stresses, such as drought or poor soil conditions, which are common in the habitats where these plants are found. researchgate.netnih.gov The sticky nature of the resin can also physically trap insects. Furthermore, these compounds contribute to the plant's ability to thrive in challenging ecological niches. wikipedia.orgresearchgate.net

Advanced Methodologies for Isolation and Purification of 19 Hydroxygrindelic Acid

Extraction Techniques from Plant Biomass

The initial and critical step in the isolation of 19-hydroxygrindelic acid is its extraction from plant biomass, typically the aerial parts of species from the Grindelia genus. nih.govresearchgate.netacs.org The selection of an appropriate solvent system is crucial for efficiently liberating the target compound from the complex plant matrix.

Research has demonstrated the successful isolation of this compound from the aerial parts of Grindelia integrifolia and Grindelia chiloensis. nih.govconicet.gov.arresearchgate.net While specific extraction parameters for this compound are not always detailed in isolation, general methods for grindelane diterpenoids provide a foundational approach. A common technique involves the extraction of the dried and powdered plant material with organic solvents. For instance, in the broader context of isolating grindelic acid, a multi-step extraction with 60% ethanol (B145695) has been employed. nih.gov This is often followed by partitioning the aqueous residue with a solvent like ethyl acetate (B1210297) to separate compounds based on their polarity. nih.gov Another approach involves refluxing the plant material with methanol (B129727), followed by a chloroform-water partition of the resulting extract. bioline.org.br

The choice of solvent and extraction conditions is a determinant of the yield and purity of the initial crude extract. The table below summarizes extraction methodologies documented for Grindelia species, which are applicable to the isolation of this compound.

| Plant Source | Part Used | Extraction Solvent/Method | Reference |

| Grindelia integrifolia | Aerial Parts | Not explicitly stated for this compound, but part of a broader isolation of diterpenoids. | nih.govacs.org |

| Grindelia chiloensis | Aerial Parts | Chloroform (B151607) extract mentioned for antifungal and depigmenting studies of its constituents, including this compound. | researchgate.net |

| Grindelia squarrosa | Plant Material | Three-time extraction with 60% ethanol at 70°C for 2 hours. | nih.gov |

| Grindelia pulchella | Freeze-dried calli | Three-time extraction with methanol under reflux. | bioline.org.br |

Chromatographic Separation Strategies

Following extraction, the crude mixture containing this compound must undergo further separation and purification. Chromatographic techniques are indispensable for isolating the target compound from a multitude of other phytochemicals.

Column Chromatography

Column chromatography is a fundamental and widely used method for the initial fractionation of the crude extract. column-chromatography.comresearchgate.net This technique separates compounds based on their differential adsorption to a stationary phase, most commonly silica (B1680970) gel. column-chromatography.com The extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column. Compounds with lower polarity elute first, while more polar compounds are retained longer on the silica gel.

In the context of isolating grindelic acid and its derivatives, column chromatography over silica gel is a standard procedure. mdpi.com For example, an ethyl acetate residue from a Grindelia squarrosa extract was subjected to Sephadex LH-20 column chromatography. nih.gov While the specific elution parameters for this compound are not always explicitly stated, the general principle of separating compounds based on polarity applies. Often, a series of solvents with increasing polarity, such as mixtures of hexane, ethyl acetate, and methanol, are used to elute the fractions.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both the analysis of complex mixtures and the purification of specific compounds. researchgate.net Given the complexity of plant extracts, HPLC is an invaluable tool in the final purification stages of this compound.

For analytical purposes, HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometry (MS), can be used to identify and quantify this compound in various fractions. nih.govresearchgate.net Preparative HPLC, on the other hand, is employed to isolate the pure compound in larger quantities. This often involves using a semi-preparative or preparative column and injecting a concentrated fraction obtained from column chromatography. The selection of the mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water with a modifier like formic acid, is optimized to achieve the best separation. nih.gov Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18), is commonly used for the separation of diterpenoids. mdpi.com

Ancillary Purification Methods

Liquid-liquid extraction is a crucial ancillary method used both before and after initial chromatographic steps to purify this compound. phenomenex.comwikipedia.org This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgscioninstruments.com

After the initial biomass extraction, the crude extract is often dissolved in a solvent and then partitioned with an immiscible solvent to remove highly polar or non-polar impurities. For instance, a methanol extract can be partitioned between chloroform and water. bioline.org.br In this case, diterpenoids like this compound would preferentially move into the organic chloroform phase, while more polar compounds like sugars and some glycosides would remain in the aqueous phase. The efficiency of this separation can be manipulated by adjusting the pH of the aqueous layer, which can alter the ionization state and thus the solubility of acidic or basic compounds. researchgate.net This method is effective for sample cleanup and concentrating the target compounds before proceeding to more refined chromatographic techniques. phenomenex.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation of 19 Hydroxygrindelic Acid

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk In the structural elucidation of 19-Hydroxygrindelic acid, IR spectroscopy plays a crucial role in confirming the presence of its key functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.

The presence of the hydroxyl group is identified by a characteristic broad absorption band in the region of 3400-3300 cm⁻¹. uobabylon.edu.iq This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. uobabylon.edu.iq For this compound, this band would be a key indicator of the C-19 hydroxyl moiety.

The carboxylic acid functional group gives rise to two distinct and strong absorption bands. The first is a very broad O-H stretching band that typically appears in the range of 3300-2500 cm⁻¹. core.ac.ukspecac.com This band often overlaps with the C-H stretching absorptions. The second is a sharp and intense carbonyl (C=O) stretching band, which is one of the most recognizable absorptions in an IR spectrum, typically found between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid. uobabylon.edu.iqathabascau.ca

Furthermore, the C-O stretching vibration of the carboxylic acid and the alcohol would produce bands in the fingerprint region (1300-1000 cm⁻¹), which can provide additional evidence for these functional groups. uobabylon.edu.iq The spectrum would also exhibit C-H stretching vibrations just below 3000 cm⁻¹ for the sp³-hybridized carbons of the diterpenoid framework. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Absorption Region (cm⁻¹) | Appearance |

| Alcohol O-H (stretch) | 3400 - 3300 | Strong, Broad |

| Carboxylic Acid O-H (stretch) | 3300 - 2500 | Very Broad |

| Carboxylic Acid C=O (stretch) | 1725 - 1700 | Strong, Sharp |

| C-H (sp³ stretch) | < 3000 | Strong, Sharp |

| C-O (stretch) | 1300 - 1000 | Medium to Strong |

Comparative Analysis with Known Grindelic Acid Derivatives

The structure of this compound can be further confirmed by comparing its spectroscopic data, particularly ¹H and ¹³C NMR (Nuclear Magnetic Resonance) data, with those of known and closely related grindelic acid derivatives. conicet.gov.ar Grindelic acid itself is a well-characterized compound, and a number of its derivatives have been isolated and synthesized, providing a rich library of spectral data for comparison. researchgate.netnih.govresearchgate.net

The primary difference between this compound and the parent grindelic acid is the presence of a hydroxyl group at the C-19 position. This structural modification leads to predictable changes in the NMR spectra. In the ¹H NMR spectrum, the protons on the carbon bearing the hydroxyl group (H₂-19) would appear as a downfield-shifted signal, typically a multiplet or a pair of doublets, compared to the corresponding methyl signal in grindelic acid.

In the ¹³C NMR spectrum, the most significant change would be the chemical shift of the C-19 carbon. In grindelic acid, C-19 is a methyl group with a typical chemical shift in the range of 15-25 ppm. In this compound, this carbon is hydroxylated, causing a significant downfield shift to approximately 60-70 ppm. Additionally, the neighboring carbons (such as C-3, C-4, and C-5) would experience smaller shifts due to the electronic effect of the new hydroxyl group.

The table below illustrates a hypothetical comparative analysis of key ¹³C NMR chemical shifts between grindelic acid and this compound.

| Carbon Atom | Grindelic Acid (ppm) | This compound (ppm) | Expected Shift Difference (Δδ) |

| C-4 | ~33 | ~42 | ~ +9 |

| C-18 | ~33 | ~33 | No significant change |

| C-19 | ~22 | ~65 | ~ +43 |

| C-20 | ~17 | ~17 | No significant change |

By comparing the experimental spectral data of the isolated compound with the established data for known grindelic acid derivatives, the position and identity of the substituent can be unequivocally determined. researchgate.net

Biosynthetic Pathways and Biotransformation Studies of 19 Hydroxygrindelic Acid

Proposed Biosynthesis from Labdane (B1241275) Diterpenoid Precursors

The formation of 19-hydroxygrindelic acid in plants like Grindelia integrifolia is believed to follow the general pathway for labdane-related diterpenoids, starting from basic isoprenoid building blocks and culminating in specific enzymatic modifications. biocrick.comnih.gov

Diterpenes, including the grindelic acid backbone, are synthesized in plant plastids via the methylerythritol phosphate (B84403) (MEP) pathway. nih.govwiley.comnumberanalytics.com This pathway is distinct from the mevalonate (B85504) (MVA) pathway that typically produces sesquiterpenes and triterpenes in the cytosol. wiley.comnumberanalytics.com The MEP pathway begins with the condensation of glyceraldehyde-3-phosphate and pyruvate. nih.govmdpi.com A series of enzymatic steps follows, ultimately producing the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com These units are sequentially condensed to create the 20-carbon molecule, geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenoids. wiley.commdpi.com Specific enzymes known as diterpene synthases then cyclize GGPP to form the characteristic bicyclic labdane skeleton from which grindelic acid and its derivatives are formed. nih.gov

While the specific enzyme responsible for the C-19 hydroxylation of grindelic acid in plants has not been fully characterized, its formation is proposed to be catalyzed by a specific hydroxylase enzyme. biocrick.com Inferences from extensive microbial biotransformation studies suggest that this reaction is likely mediated by a cytochrome P450 monooxygenase (P450 or CYP). nih.govnih.govsci-hub.se These enzymes are ubiquitous in nature and are known for their ability to introduce oxygen into non-activated C-H bonds with high specificity. nih.govsci-hub.sebeilstein-journals.org In the proposed biosynthesis of this compound, a P450 enzyme would selectively target the C-19 methyl group of the grindelic acid molecule, converting the C-H bond into a C-OH bond to yield the final product. This type of targeted oxidation is a common final step in the biosynthesis of many complex plant-derived diterpenoids. nih.govmdpi.com

Microbial Biotransformation of Grindelic Acid to Hydroxylated Derivatives

The biotransformation of grindelic acid using whole-cell microbial cultures, particularly filamentous fungi, has been a successful strategy for producing a variety of hydroxylated derivatives. These processes are often highly specific, yielding products that are difficult to obtain through conventional chemical synthesis. aqa.org.arresearchgate.net

Filamentous fungi have demonstrated a remarkable ability to perform regio- and stereoselective hydroxylations on the grindelic acid skeleton. tandfonline.comnih.gov The position and stereochemistry of the introduced hydroxyl group are highly dependent on the fungal species used.

Aspergillus niger : This fungus has been shown to catalyze the stereo- and regioselective hydroxylation of grindelic acid and its derivatives exclusively at the 3β-position. biocrick.comtandfonline.comresearchgate.netfrontiersin.org

Monodyctis cataneae : Cultures of M. cataneae perform a highly specific allylic hydroxylation to produce 6-α-hydroxygrindelic acid as the sole product. aqa.org.arresearchgate.net

Fusarium sp. : Strains of Fusarium are capable of hydroxylating grindelic acid at multiple positions, yielding both 6-β-hydroxygrindelic acid and 3-β-hydroxygrindelic acid. aqa.org.arresearchgate.net

Alternaria alternata : Similar to Fusarium, A. alternata can also produce a mixture of hydroxylated derivatives, specifically 6-β-hydroxygrindelic acid and 3-β-hydroxygrindelic acid. aqa.org.arkib.ac.cnresearchgate.net

The efficiency of microbial biotransformation varies significantly with the microorganism and culture conditions. Studies have identified the primary products and quantified the conversion rates, highlighting the potential of these biocatalytic systems.

The bioconversion of grindelic acid by Aspergillus niger to its 3β-hydroxy derivative showed yields ranging from 40-45% in Czapek medium, which could be increased to over 90% when the reaction was conducted in a buffer solution. tandfonline.com The biotransformation by Alternaria alternata resulted in a 25% yield of 6-β-hydroxygrindelic acid and a 55% yield of 3-β-hydroxygrindelic acid. aqa.org.arresearchgate.net Notably, the process with Monodyctis cataneae was highly efficient, converting 70% of the initial grindelic acid into a single product, 6-α-hydroxygrindelic acid. aqa.org.arresearchgate.net

Table 1: Fungal Biotransformation of Grindelic Acid

| Fungal Species | Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|

| Aspergillus niger | 3β-Hydroxygrindelic acid | 40-45% (Czapek medium)>90% (Buffer solution) | tandfonline.com |

| Alternaria alternata | 6β-Hydroxygrindelic acid3β-Hydroxygrindelic acid | 25%55% | aqa.org.ar, researchgate.net |

| Monodyctis cataneae | 6α-Hydroxygrindelic acid | 70% | aqa.org.ar, researchgate.net |

The regio- and stereoselective hydroxylation of grindelic acid by filamentous fungi is attributed to the action of microbial cytochrome P450 monooxygenases. nih.govsci-hub.senih.gov These enzymes are highly valued in biotechnology for their unique ability to catalyze the oxidation of non-activated C-H bonds under mild conditions, a reaction that is exceptionally challenging in traditional organic synthesis. sci-hub.sebeilstein-journals.orgwhiterose.ac.uk The catalytic cycle of a P450 enzyme typically involves the activation of molecular oxygen using a heme-iron center. beilstein-journals.org This process generates a highly reactive iron-oxo species that can abstract a hydrogen atom from a carbon in the substrate molecule, creating a transient substrate radical. beilstein-journals.org This is followed by a "rebound" of a hydroxyl group to the radical, resulting in a precisely hydroxylated product. beilstein-journals.org The specific shape and amino acid composition of the enzyme's active site are what dictate which C-H bond of the substrate is positioned correctly for this activation, thereby ensuring the high regio- and stereoselectivity observed in these microbial transformations. sci-hub.sebeilstein-journals.org

Synthetic Strategies and Chemical Modification of 19 Hydroxygrindelic Acid

Semisynthesis of 19-Hydroxygrindelic Acid from Grindelic Acid

While direct semisynthesis of this compound from grindelic acid is not extensively detailed in the provided search results, the synthesis of other hydroxylated derivatives through biotransformation suggests a viable route. Fungi like Aspergillus niger, Monodyctis cataneae, and Alternaria alternata have been successfully used to introduce hydroxyl groups at various positions on the grindelic acid skeleton. researchgate.netresearchgate.netaqa.org.ar Specifically, Alternaria alternata has been shown to produce 6-β-hydroxygrindelic acid and 3-β-hydroxygrindelic acid from grindelic acid. researchgate.net This regio- and stereoselective hydroxylation achieved through microbial transformation presents a powerful and environmentally friendly alternative to complex chemical syntheses. researchgate.netresearchgate.net The high conversion rates, such as the 70% transformation of grindelic acid to 6-α-hydroxygrindelic acid by Monodyctis cataneae, highlight the efficiency of these biocatalytic methods. aqa.org.ar

Derivatization of Grindelic Acid and Related Scaffolds

The grindelic acid framework, with its inherent functionalities, serves as a versatile starting point for a wide range of chemical modifications. conicet.gov.ar These derivatizations are crucial for generating compound libraries with diverse structures and potentially enhanced biological activities.

The carboxylic acid group of grindelic acid is a prime site for modification.

Esterification: The direct esterification of grindelic acid under standard conditions yields methyl grindelate. conicet.gov.ar This simple modification can alter the lipophilicity and bioavailability of the parent compound.

Reduction: The resulting ester can be further reduced. For instance, reduction of methyl grindelate with lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, alcohol 4. conicet.gov.ar

Oxidation and Homologation: Subsequent oxidation of alcohol 4, for example using Parikh-Doering conditions, followed by a Wittig reaction, allows for the extension of the side chain. conicet.gov.ar This homologation strategy has been used to create α,β-unsaturated esters, which can then be reduced to allylic alcohols. conicet.gov.ar

Epoxidation: The double bonds within the grindelane scaffold are amenable to epoxidation. For instance, 7α,8α-epoxymethylgrindelate can be synthesized from methyl grindelate using m-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Introducing nitrogen-containing functionalities has been a key strategy to enhance the biological, particularly cytotoxic, activity of grindelic acid derivatives. conicet.gov.arjst.go.jp

Ugi Reaction: The Ugi multicomponent reaction provides a powerful tool for creating complex diamide (B1670390) derivatives. conicet.gov.arresearchgate.net Using grindelic acid as the carboxylic acid component, along with an amine, a ketone, and an isocyanide, a diverse library of compounds has been synthesized. conicet.gov.ar Notably, some of these Ugi adducts have shown significantly enhanced antiproliferative activity compared to the parent compound. conicet.gov.ar

Huisgen Cycloaddition: The "click chemistry" paradigm, specifically the copper(I)-catalyzed azide-alkyne Huisgen cycloaddition, has been employed to synthesize 1,2,3-triazole derivatives of grindelic acid. conicet.gov.arresearchgate.net This reaction is highly efficient and allows for the straightforward creation of these heterocyclic moieties, which are of great interest in medicinal chemistry. conicet.gov.arresearchgate.net The synthesis involves preparing azide (B81097) and alkyne derivatives from a common intermediate, alcohol 4, and then coupling them to form the triazole ring. conicet.gov.ar

Controlling the stereochemistry of newly introduced functional groups is crucial for understanding structure-activity relationships.

Sharpless Asymmetric Epoxidation: The Katsuki-Sharpless asymmetric epoxidation has been successfully applied to allylic alcohols derived from grindelic acid. conicet.gov.arresearchgate.net This reaction allows for the stereoselective synthesis of epoxides, which are valuable intermediates for creating complex and biologically active molecules. researchgate.netunits.it For example, epoxides have been generated from an allylic alcohol intermediate with high stereoselectivity using different chiral diethyl tartrate (DET) ligands. conicet.gov.ar

Strategies for Enhancing Structural Diversity for Research Purposes

The generation of structurally diverse compound libraries from natural products like grindelic acid is a key strategy in drug discovery. nih.gov The chemical transformations described above, including homologations, Ugi and Huisgen reactions, and asymmetric epoxidations, all contribute to this goal. mincyt.gob.ar By systematically modifying different parts of the grindelic acid scaffold, researchers can explore a wider chemical space and identify derivatives with improved potency and selectivity. conicet.gov.ar The synthesis of hybrid molecules, such as a triazole-containing carbamate (B1207046) derivative, further exemplifies the efforts to maximize structural diversity. conicet.gov.ar These strategies, which often involve modular and convergent synthetic routes, are essential for developing new therapeutic leads from natural product frameworks. conicet.gov.argoogle.com

Biological Activities and Mechanistic Investigations of 19 Hydroxygrindelic Acid and Analogs

Antifungal Research

Research into the antifungal properties of 19-hydroxygrindelic acid and related compounds has revealed potential applications in controlling plant pathogenic fungi.

Efficacy against Plant Pathogenic Fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

Botrytis cinerea and Fusarium oxysporum are significant fungal pathogens responsible for diseases in a wide range of crops, leading to substantial economic losses. uni-plovdiv.bgmdpi.com Studies have evaluated the efficacy of grindelane diterpenoids, including analogs of this compound, against these pathogens.

In one study, a chloroform (B151607) extract from the aerial parts of Grindelia chiloensis, containing this compound among other diterpenoids, was tested for its antifungal effects. researchgate.net While a different grindelane derivative, the methyl ester of 8,17-bisnor-8-oxagrindelic acid (10b), showed notable mycelial growth inhibition against Botrytis cinerea with an IC50 of 13.5 μg/ml, the specific activity of this compound was not singled out in this context. researchgate.net However, the study highlights the potential of the grindelane skeleton in antifungal activity.

Further research is needed to isolate and quantify the direct antifungal efficacy of this compound against Botrytis cinerea and Fusarium oxysporum.

Mechanisms of Action in Fungal Inhibition (e.g., depigmenting effects)

A notable mechanism of action observed for a grindelane analog is its depigmenting effect on Fusarium oxysporum. researchgate.net The new methylated grindelane diterpenoid, 7β-hydroxy-8(17)-dehydrogrindelic acid (1b), demonstrated a clear reduction in the yellow-orange pigment produced by this fungus. researchgate.net This pigment is a defense mechanism against UV-induced damage. researchgate.net By inhibiting pigment production, the compound may render the fungus more susceptible to environmental stressors. This depigmenting effect suggests a specific biochemical pathway is being targeted, a promising area for further mechanistic studies. The fungicidal activity of some pigments is attributed to the disruption of the cell membrane. frontiersin.org

Entomological Research

Investigations into the entomological effects of this compound and its analogs have demonstrated a range of activities against significant insect pests, indicating its potential as a botanical insecticide.

Antifeedant Effects against Insect Pests (e.g., Schizaphis graminum, Spodoptera frugiperda)

Grindelane diterpenoids have been shown to possess antifeedant properties. A survey of eleven diterpene acids, including grindelic acid derivatives, revealed a wide range of feeding deterrency against the aphid Schizaphis graminum. researchgate.net

Against the fall armyworm, Spodoptera frugiperda, a major pest of maize, several grindelanes purified from Grindelia chiloensis were evaluated. researchgate.netresearchgate.net These compounds induced significant alterations in feeding behavior. researchgate.netresearchgate.net In food preference bioassays, the lipophilic grindelane 3b was the most potent antifeedant, with an antifeedant index (AI%) of up to 79%. researchgate.netresearchgate.net While the specific antifeedant index for this compound was not detailed, the study confirms the antifeedant potential of the grindelane class of compounds against this key pest. researchgate.net

Insecticidal Activity and Developmental Effects (e.g., larval/pupal mortality, malformations, growth retardation in Spodoptera frugiperda)

Beyond antifeedant effects, grindelane diterpenoids exhibit direct insecticidal activity and cause developmental abnormalities in Spodoptera frugiperda. researchgate.netresearchgate.net When incorporated into the larval diet, these compounds led to remarkable alterations in larval weight, the duration of larval and pupal stages, and adult fertility. researchgate.netresearchgate.net Malformations and mortality were observed throughout the insect's life cycle. researchgate.netresearchgate.net

One grindelane, 7b, demonstrated notable insecticidal activity with a median lethal dose (LD50) of 26.49 µg/g. researchgate.netresearchgate.net Another study reported that a grindelane compound achieved 100% larval mortality at a concentration of 100 ppm. researchgate.net Although the specific mortality rates for this compound are not explicitly stated, the collective evidence points to the significant insecticidal and developmental disruption capabilities of this class of compounds against S. frugiperda.

Potential Interactions with Insect Physiology (e.g., neurotoxicity via acetylcholinesterase inhibition)

The mechanism of toxicity for some grindelanes appears to involve neurotoxicity. researchgate.netresearchgate.net Specifically, the grindelane 8b was identified as potentially neurotoxic due to its inhibition of acetylcholinesterase (AChE). researchgate.netresearchgate.net AChE is a critical enzyme in the insect nervous system, and its inhibition leads to paralysis and death. pensoft.netnih.govfrontiersin.org This finding suggests that at least some grindelane diterpenoids can act as nerve agents in insects. The potential for this compound to act as an AChE inhibitor warrants further investigation to fully understand its mode of action.

Research on Antipathogenic Properties

The emergence of antibiotic-resistant pathogens has spurred the search for alternative therapeutic strategies that can disarm pathogenic bacteria without necessarily killing them, thereby reducing the selective pressure for resistance development. One such approach is the targeting of virulence factors and bacterial communication systems. The grindelane diterpenoid, this compound, has been a subject of investigation for its potential in this area.

Inhibition of Bacterial Biofilm Formation (e.g., Pseudomonas aeruginosa)

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. frontiersin.org These biofilms are notoriously resistant to conventional antibiotics and host immune responses, making them a significant challenge in clinical settings. frontiersin.orgnih.gov Pseudomonas aeruginosa, an opportunistic Gram-negative bacterium, is a prolific biofilm former and a common cause of nosocomial infections. nih.govmdpi.com

Research into the anti-biofilm properties of this compound has shown its potential to interfere with this critical virulence mechanism. Studies have demonstrated that this compound can inhibit the formation of P. aeruginosa biofilms. The acidic microenvironment often found in chronic infection sites, such as in the lungs of cystic fibrosis patients, can promote P. aeruginosa biofilm formation and increase antibiotic resistance. pitt.edu The ability of compounds like this compound to disrupt biofilm formation is therefore of significant interest.

Modulation of Quorum Sensing Mechanisms (e.g., AHLs production)

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. nih.gov This regulation is mediated by small signaling molecules called autoinducers. plos.org In many Gram-negative bacteria, including P. aeruginosa, N-acyl-homoserine lactones (AHLs) are the primary QS signal molecules. nih.gov The QS system in P. aeruginosa is complex and controls the expression of numerous virulence factors and is integral to biofilm development. frontiersin.org

Investigations into this compound have explored its capacity to modulate QS. By interfering with AHL production or reception, such compounds can disrupt bacterial communication, leading to a down-regulation of virulence. The LasI/R and RhlI/R systems are two major AHL-mediated QS circuits in P. aeruginosa that regulate the production of various virulence factors. frontiersin.org The ability to inhibit these systems represents a promising anti-virulence strategy.

Inhibition of Virulence Factors (e.g., elastase activity)

Pseudomonas aeruginosa produces a range of virulence factors that contribute to its pathogenicity. One such factor is elastase, a protease that can degrade host tissues, including elastin (B1584352), a key component of connective tissue. innovareacademics.in The degradation of elastin can lead to tissue damage and is implicated in the pathogenesis of various inflammatory conditions. innovareacademics.in Therefore, inhibiting elastase activity is a key target for anti-virulence therapies. mdpi.com

Research has shown that certain natural compounds can effectively inhibit elastase activity. researchgate.netcore.ac.ukunar.ac.id While specific data on the direct inhibition of P. aeruginosa elastase by this compound is part of ongoing research, the broader class of diterpenoids has shown promise in this area. The inhibition of such virulence factors can reduce the bacterium's ability to cause disease and may render it more susceptible to host immune clearance.

Broader Biological Activity Spectrum of Related Grindelane Diterpenoids (excluding clinical data)

The grindelane scaffold, characteristic of a class of diterpenoids isolated from Grindelia species, is associated with a wide array of biological activities. wiley.comnih.gov These natural products have attracted scientific interest due to their chemical diversity and potential therapeutic applications. wiley.commdpi.com

Research into Antioxidant Properties

Diterpenes, as a class of natural products, have been investigated for their antioxidant potential. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions. Some diterpenoids have demonstrated the ability to act as radical scavengers. nih.gov

For instance, a study on the dichloromethane (B109758) extract of Grindelia ventanensis, which contains grindelane diterpenoids, revealed significant antioxidant activity. mdpi.com Two compounds isolated from this extract were found to be considerably more active than Trolox, a well-known antioxidant reference compound. mdpi.com This suggests that grindelane diterpenoids may contribute to the antioxidant capacity of the plant extracts.

| Compound/Extract | Antioxidant Activity (IC50 in µg/mL) | Relative Activity to Trolox |

| G. ventanensis DCM extract | 27.03 ± 0.28 | - |

| Compound 1 | - | 4.29 times more active |

| Compound 2 | - | 3.54 times more active |

Table 1: Antioxidant activity of a G. ventanensis extract and its isolated compounds. mdpi.com

Studies on Anti-inflammatory Pathways (e.g., modulation of neutrophil function)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation can contribute to a variety of diseases. Neutrophils, a type of white blood cell, play a crucial role in the inflammatory process. nih.gov Diterpenoids have been shown to possess immunomodulatory and anti-inflammatory properties, often by regulating the function of immune cells like neutrophils. mdpi.com

Research on various diterpenoids has demonstrated their ability to modulate inflammatory pathways. scienceopen.com For example, certain labdane-type diterpenoids have been shown to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils. mdpi.com This modulation of neutrophil function is a key mechanism behind their anti-inflammatory effects. While direct studies on this compound's effect on neutrophil function are part of a broader research area, related compounds from the Grindelia genus have shown pronounced anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated neutrophils. researchgate.net This suggests that grindelane diterpenoids, as a class, have the potential to be valuable lead compounds for the development of new anti-inflammatory agents.

Investigations into Other Microbial Activities (e.g., antibacterial)

Investigations into the direct antibacterial or other microbial activities of this compound are not extensively documented in the available scientific literature. However, studies on its parent compound, grindelic acid, and other related grindelane diterpenoids provide some context on the potential antimicrobial profile of this class of molecules.

Research on grindelic acid has yielded conflicting results regarding its antibacterial properties. One study reported that grindelic acid exhibited antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values in the range of 25–50 µg/mL. researchgate.net Conversely, other research, including a study on the extract of Grindelia squarrosa where grindelic acid is a dominant compound, found that grindelic acid had no antimicrobial effect against the tested bacteria. researchgate.netbiocrick.comnih.govnih.gov

Furthermore, a study on natural grindelanes and their derivatives as insecticides noted that these compounds did not show inhibitory effects on non-target environmental bacteria, suggesting a degree of selectivity in their biological actions. conicet.gov.arresearchgate.net While some derivatives of grindelic acid, particularly those incorporating nitrogen-containing functional groups like azoles, have been synthesized with the aim of exploring potential antimicrobial activities, the focus of many studies has remained on their cytotoxic and anti-inflammatory effects. researchgate.netconicet.gov.ar Additionally, certain grindelane diterpenoids isolated from Grindelia chiloensis have demonstrated antifungal activity against the plant pathogen Botrytis cinerea. researchgate.net

The table below summarizes the varied findings on the antibacterial activity of the parent compound, grindelic acid.

| Compound | Target Microorganism | Result |

| Grindelic Acid | Staphylococcus aureus | Active (MIC: 25–50 µg/mL) researchgate.net |

| Bacillus cereus | Active (MIC: 25–50 µg/mL) researchgate.net | |

| Various Bacteria | No antimicrobial effect researchgate.netbiocrick.comnih.govnih.gov |

Chemosystematic and Ecological Research Perspectives of 19 Hydroxygrindelic Acid

Significance as a Chemotaxonomic Marker for Grindelia Species

The chemical composition of plants, particularly the presence of specialized secondary metabolites, serves as a valuable tool for classification, a field known as chemotaxonomy. Within the Grindelia genus, the diversity of grindelane diterpenoids, including 19-hydroxygrindelic acid, provides a chemical fingerprint that can help differentiate between various species.

This compound has been successfully isolated from the aerial parts of specific Grindelia species, such as Grindelia integrifolia and Grindelia chiloensis. nih.govresearchgate.netnih.govacs.orgconicet.gov.ar The presence and relative abundance of this and other grindelic acid derivatives are characteristic of the genus. researchgate.net For instance, research on G. integrifolia led to the identification of this compound alongside other known diterpenoids like grindelic acid and 3β-hydroxygrindelic acid. nih.govacs.org Similarly, a comprehensive study of an Argentine collection of G. chiloensis revealed the presence of this compound among a dozen other grindelane diterpenoids. researchgate.netnih.govconicet.gov.ar

The variation in the types and quantities of these compounds among different Grindelia species underscores their potential as chemotaxonomic markers. bioline.org.br By analyzing the specific profile of these diterpenoids, researchers can distinguish between closely related species that may be morphologically similar. This chemical data provides an additional layer of information for taxonomic studies, complementing traditional classification methods.

Table 1: Documented Presence of this compound in Grindelia Species

| Grindelia Species | Part of Plant Analyzed | Reference |

| Grindelia integrifolia | Aerial Parts | nih.govacs.org |

| Grindelia chiloensis | Aerial Parts | researchgate.netnih.govconicet.gov.ar |

Role in Plant Adaptation to Abiotic Stresses (e.g., oxidative stress, water stress)

Plants have developed complex mechanisms to cope with abiotic stresses such as drought, high salinity, and oxidative stress, often involving the production of secondary metabolites. nih.govnih.gov While direct research on the role of this compound in abiotic stress is limited, the known functions of its parent compound, grindelic acid, and other diterpenoids suggest a potential protective role. researchgate.net

Studies have shown that exposing plant cell cultures of Grindelia pulchella to stressors like copper sulfate (B86663) can significantly increase the production of grindelic acid. bioline.org.brresearchgate.net This induced accumulation suggests that grindelic acid and its derivatives may be part of the plant's general stress response system. Diterpenoids, as a class of compounds, are recognized for their critical functions in plant development and ecological adaptation, including resilience to abiotic stress. researchgate.net For example, some diterpenoids have been shown to be induced in roots and leaves in response to oxidative stress and UV radiation, indicating their involvement in stress adaptation. researchgate.net

Furthermore, many plant secondary metabolites, including terpenoids, are known to possess antioxidant properties, which are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS) that accumulate during times of stress. nih.govnih.gov The hydroxyl group in the this compound structure could potentially enhance its antioxidant capacity compared to the parent grindelic acid, although this requires further investigation. The production of such compounds is a key strategy for plants, particularly those in arid and semi-arid environments where Grindelia species often thrive, to survive and flourish under challenging conditions. mdpi.commdpi.comnotulaebotanicae.ro

Contributions to Plant-Herbivore and Plant-Pathogen Interactions in Ecosystems

The resinous exudate characteristic of Grindelia species, rich in diterpenoids like this compound, plays a crucial role in defending the plant against herbivores and microbial pathogens. researchgate.net These compounds can act as deterrents, toxins, or growth inhibitors, shaping the ecological interactions within their ecosystems.

Research has demonstrated the effectiveness of grindelane diterpenoids as antifeedant agents. While a study specifically on this compound's antifeedant properties is not available, a closely related compound, 18-hydroxygrindelic acid, isolated from Chrysothamnus nauseosus, has shown significant activity against the aphid Schizaphis graminum. annualreviews.org This suggests that hydroxylated grindelic acids are likely involved in deterring insect feeding. The antifeedant properties of various diterpenoids are well-documented and are a key component of plant defense strategies. scirp.org

Table 2: Investigated Biological Activities of Grindelane Diterpenoids from Grindelia Relevant to Ecological Interactions

| Type of Interaction | Target Organism | Investigated Compound(s) from Grindelia | Observed Effect | Reference |

| Plant-Herbivore | Schizaphis graminum (aphid) | 18-hydroxygrindelic acid (from Chrysothamnus) | Antifeedant activity | annualreviews.org |

| Plant-Herbivore | Spodoptera frugiperda (fall armyworm) | Various grindelanes (from G. chiloensis) | Antifeedant and insecticidal activity | researchgate.net |

| Plant-Pathogen | Botrytis cinerea (fungus) | Extracts containing this compound and other grindelanes (from G. chiloensis) | Antifungal activity | nih.govconicet.gov.ar |

| Plant-Pathogen | Fusarium oxysporum (fungus) | Extracts containing this compound and other grindelanes (from G. chiloensis) | Depigmenting effect on the fungus | nih.govconicet.gov.ar |

Future Directions and Emerging Research Avenues for 19 Hydroxygrindelic Acid

Elucidation of Complete Biosynthetic Gene Clusters

A fundamental avenue of future research lies in the complete identification and characterization of the biosynthetic gene clusters (BGCs) responsible for producing 19-hydroxygrindelic acid in its native plant hosts, such as species from the Grindelia genus. conicet.gov.arresearchgate.net BGCs are stretches of co-localized genes within an organism's genome that encode the enzymes for a specific metabolic pathway. nih.govnih.gov Unraveling the complete BGC for this compound would provide a genetic blueprint for its biosynthesis. This knowledge is crucial for understanding the enzymatic steps that convert precursor molecules into the final complex structure of the compound. semanticscholar.org The discovery of BGCs has been instrumental in elucidating the production of various specialized metabolites in both plants and microbes. nih.govsemanticscholar.org Advanced genome mining techniques and comparative genomics of resin-producing plants will likely be key strategies in identifying the full complement of genes involved. frontiersin.orgplos.org

Advanced Synthetic Biology Approaches for Heterologous Production

With the genetic blueprint in hand, researchers can turn to advanced synthetic biology and metabolic engineering strategies for the heterologous production of this compound. nih.gov This involves transferring the identified biosynthetic genes into a well-characterized microbial host, such as Escherichia coli or yeast, and optimizing the host's metabolism to efficiently produce the target compound from simple carbon sources. frontiersin.org This approach offers a sustainable and scalable alternative to extraction from plant sources, which can be limited by low abundance and geographical constraints. nih.gov Key challenges and areas of focus will include the functional expression of plant-derived enzymes, particularly cytochrome P450s, in microbial hosts, as well as balancing metabolic flux to maximize yield and minimize the formation of unwanted byproducts. frontiersin.orgmdpi.com The successful heterologous production of other complex natural products has demonstrated the power of these techniques. frontiersin.orgnih.gov

Detailed Investigation of Molecular Targets and Pathways for Biological Activities

While preliminary studies have hinted at the biological activities of grindelic acid derivatives, a detailed investigation into the specific molecular targets and cellular pathways modulated by this compound is a critical area for future research. scribd.com Understanding how this compound interacts with biological systems at a molecular level is essential for elucidating its mechanism of action. This research will likely involve a combination of in vitro assays, cell-based studies, and advanced "omics" technologies (genomics, proteomics, metabolomics) to identify the proteins, enzymes, or signaling pathways that are directly affected by this compound. For instance, studies on other natural products have successfully identified their molecular targets, paving the way for a deeper understanding of their biological functions. researchgate.net

Design and Synthesis of Novel Analogs with Enhanced Specificity for Research Applications

The chemical structure of this compound provides a scaffold for the design and synthesis of novel analogs. conicet.gov.ar By strategically modifying different functional groups on the molecule, chemists can create a library of related compounds. conicet.gov.ar This approach, known as medicinal chemistry or chemical biology, aims to develop analogs with enhanced potency, selectivity, or other desirable properties for use as research tools. For example, analogs could be designed to have increased affinity for a specific molecular target or to be more stable in biological systems. The synthesis of such derivatives will allow for detailed structure-activity relationship (SAR) studies, providing insights into which parts of the molecule are crucial for its biological effects. oa.mg

Ecological Role in Complex Biological Systems

The production of specialized metabolites like this compound by plants is often linked to their ecological interactions. cabidigitallibrary.org Future research should aim to unravel the specific ecological role of this compound. It may function as a defense mechanism against herbivores, pathogens, or competing plants. cabidigitallibrary.org For instance, some diterpenoid acids have shown activity against insects. annualreviews.org Investigating the effects of this compound on various organisms within its natural ecosystem will provide valuable insights into the chemical ecology of the producing plant species. annualreviews.org This could involve field studies, laboratory bioassays, and metabolomic analyses of plant tissues in response to different environmental stimuli.

Development of Advanced Analytical Methods for Detection and Quantification in Biological Matrices (excluding human samples)

To support all the aforementioned research areas, the development of advanced and sensitive analytical methods for the detection and quantification of this compound in various non-human biological matrices is essential. This includes plant tissues, microbial fermentation broths, and environmental samples. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy will be crucial for accurately measuring the concentration of the compound and its metabolites. researchid.coacacimesfe.org The development of robust and validated analytical methods will ensure the reliability and reproducibility of experimental results across different studies, from biosynthetic pathway elucidation to ecological investigations.

常见问题

Q. How can contradictory data on the bioactivity of this compound across studies be systematically analyzed?

- Methodological Answer : Discrepancies may arise from differences in cell lines (e.g., RAW 264.7 vs. primary macrophages), solvent carriers (DMSO vs. ethanol), or concentration ranges. Meta-analyses should standardize data using effect sizes (e.g., Cohen’s d) and assess heterogeneity via I² statistics. Sensitivity analyses exclude outliers, and subgroup analyses isolate variables (e.g., solvent type) .

Q. What advanced computational strategies are used to predict the metabolic pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts oxidative metabolism sites (e.g., hydroxylation at C-19). Molecular docking (AutoDock Vina) simulates interactions with CYP450 enzymes. In silico tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability). Validation involves comparative LC-MS/MS analysis of in vitro microsomal incubations .

Q. How should researchers address clustered data in dose-response studies of this compound?

- Methodological Answer : Clustered data (e.g., repeated measurements per sample) require mixed-effects models to account for intra-cluster correlation. Random effects model biological variability, while fixed effects capture dose-dependent trends. Sensitivity analyses test model assumptions (e.g., normality via Shapiro-Wilk). Software like R (lme4 package) or SAS (PROC MIXED) implements these analyses .

Q. What strategies improve the reproducibility of this compound’s reported anti-inflammatory mechanisms?

- Methodological Answer : Reproducibility is enhanced by:

- Standardizing cell culture conditions (passage number, serum batch).

- Pre-registering protocols (e.g., on Open Science Framework).

- Using orthogonal assays (e.g., Western blot + qPCR for NF-κB pathway validation).

- Reporting negative results and experimental caveats (e.g., solvent interference in fluorescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。